

Refinement of IHCH-3064 treatment schedules in animal models

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Compound of Interest

Compound Name: IHCH-3064

Cat. No.: B12413214

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Technical Support Center: IHCH-3064 Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **IHCH-3064** in animal models. The information is tailored for scientists and drug development professionals to refine treatment schedules and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **IHCH-3064**?

A1: **IHCH-3064** is a dual-acting compound that functions as both an Adenosine A2a Receptor (A2aR) antagonist and a Histone Deacetylase (HDAC) inhibitor.^[1] This dual mechanism is designed to enhance anti-tumor immune responses. Adenosine in the tumor microenvironment suppresses the immune system by activating A2aR, and **IHCH-3064** blocks this immunosuppressive signal.^[1] HDAC inhibitors can increase the immunogenicity of cancer cells and have other anti-proliferative effects.^{[2][3]}

Q2: In which animal model has **IHCH-3064** shown efficacy?

A2: **IHCH-3064** has demonstrated significant efficacy in a mouse MC38 colon adenocarcinoma tumor model.^[1]

Q3: What is the reported effective dose and administration route for **IHCH-3064** in the MC38 mouse model?

A3: Intraperitoneal (i.p.) administration of **IHCH-3064** at a dose of 60 mg/kg, twice daily (bid), resulted in a tumor growth inhibition rate of 95.3% in the MC38 mouse model.

Q4: What are the key in vitro potency values for **IHCH-3064**?

A4: **IHCH-3064** exhibits a potent binding affinity to A2aR with a K_i of 2.2 nM and selective inhibition of HDAC1 with an IC_{50} of 80.2 nM.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **IHCH-3064**.

Parameter	Value	Target/System	Source
A2aR Binding Affinity (K_i)	2.2 nM	Adenosine A2a Receptor	
HDAC1 Inhibition (IC_{50})	80.2 nM	Histone Deacetylase 1	
In Vivo Efficacy	95.3% TGI	Mouse MC38 Tumor Model	
In Vivo Dosing	60 mg/kg, bid, i.p.	Mouse MC38 Tumor Model	

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study in MC38 Mouse Model

This protocol is a representative example based on the published data for **IHCH-3064** and standard practices for this type of study.

- Animal Model:
 - Species: Mouse

- Strain: C57BL/6 (syngeneic for MC38 cells)
- Age: 6-8 weeks
- Sex: Female or Male (should be consistent within a study)
- Tumor Cell Implantation:
 - Cell Line: MC38 (mouse colon adenocarcinoma)
 - Cell Preparation: Culture MC38 cells in appropriate media. On the day of implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1×10^7 cells/mL.
 - Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of each mouse.
- Treatment Schedule:
 - Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
 - Drug Formulation: Prepare **IHCH-3064** for intraperitoneal injection. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
 - Administration: Administer **IHCH-3064** at a dose of 60 mg/kg via intraperitoneal injection twice daily. The vehicle control group should receive an equivalent volume of the vehicle solution.
 - Duration: Continue treatment for a predefined period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined endpoint.
- Endpoint and Data Analysis:

- Primary Endpoint: Tumor growth inhibition (%TGI). This is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.
- Secondary Endpoints: Body weight changes (as a measure of toxicity), clinical observations, and overall survival.
- Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups.

Troubleshooting Guide

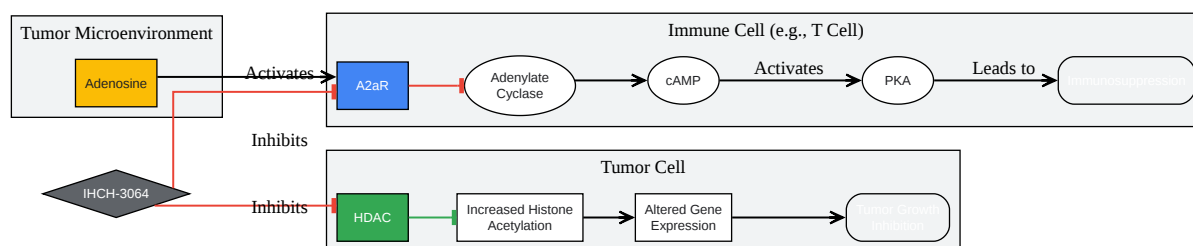
Issue	Potential Cause	Recommended Solution
Precipitation of IHCH-3064 during formulation	Poor solubility of the compound.	Ensure the vehicle components are added in the correct order. First, dissolve IHCH-3064 in a small amount of DMSO, then add other co-solvents like PEG300 and Tween 80 before finally adding the aqueous component (saline) dropwise while vortexing. Gently warming the solution may aid dissolution. Prepare the formulation fresh before each use.
Injection site reactions (e.g., swelling, inflammation)	Irritation from the drug or vehicle.	Reduce the concentration of organic solvents like DMSO in the formulation if possible. Increase the injection volume to dilute the irritant, staying within the acceptable limits for the animal's size. Administer the injection slowly.
Significant animal weight loss (>15-20%) or signs of toxicity (lethargy, ruffled fur)	The dose of IHCH-3064 may be too high (exceeding the Maximum Tolerated Dose - MTD).	Reduce the dose of IHCH-3064 by 25-50% and monitor the animals closely. Consider modifying the dosing schedule to an intermittent one (e.g., every other day) to allow for recovery between treatments.
High variability in tumor growth within groups	Inconsistent tumor cell implantation, or inherent biological variability.	Ensure a consistent number of viable tumor cells are injected into the same location for each animal. Increase the number of animals per group to improve statistical power.

Lack of expected anti-tumor efficacy

Suboptimal dosing schedule or administration route. Issues with drug formulation leading to poor bioavailability. The tumor model may not be sensitive to the mechanism of action.

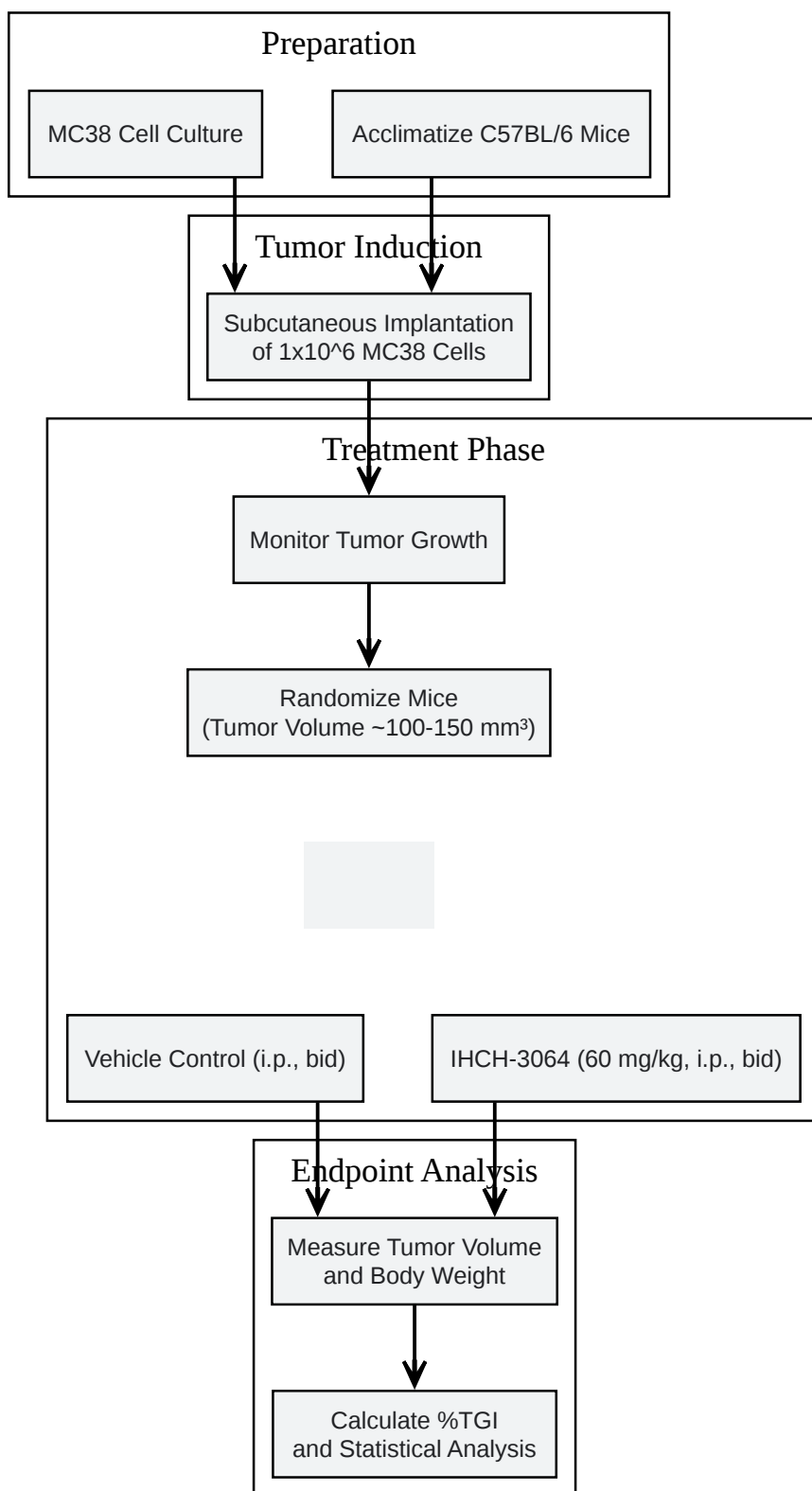
Re-evaluate the dosing regimen; consider dose escalation studies to determine the optimal dose. Confirm the stability and solubility of the drug in the chosen vehicle. Ensure the chosen tumor model expresses the targets of IHCH-3064.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dual mechanism of action of **IHCH-3064**.



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Caption: In vivo experimental workflow for **IHCH-3064**.

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References

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- 3. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
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